

Validation of MSK-195 Target Engagement: A Comparative Guide

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Compound of Interest		
Compound Name:	MSK-195	
Cat. No.:	B1677548	Get Quote

In the landscape of drug discovery and development, confirming that a therapeutic candidate interacts with its intended molecular target within a cellular or in vivo environment is a critical step. This process, known as target engagement, is paramount for establishing a compound's mechanism of action and for interpreting its biological effects. This guide provides a comparative overview of key methodologies for validating the target engagement of **MSK-195**, a novel inhibitor of the hypothetical kinase, KinaseX. We present supporting experimental data and detailed protocols to aid researchers in selecting the most appropriate assays for their specific needs.

Quantitative Comparison of Target Engagement Assays for MSK-195

The following tables summarize the performance of **MSK-195** in various target engagement assays compared to a known KinaseX inhibitor, "Competitor A".

Table 1: Cellular Target Engagement



Assay Type	Compound	EC50 (nM)	Maximum Engagement (%)
CETSA	MSK-195	150	92%
Competitor A	450	85%	
NanoBRET™	MSK-195	120	95%
Competitor A	400	88%	

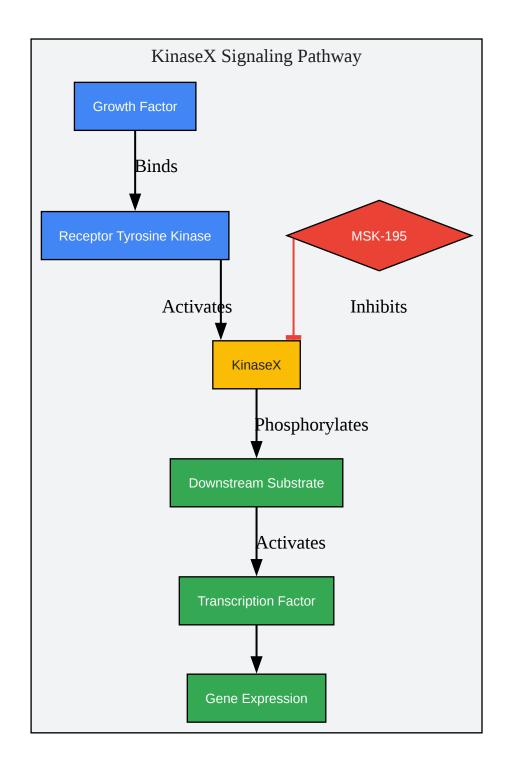
Table 2: In Vitro Binding Affinity

Assay Type	Compound	KD (nM)	Kon (1/Ms)	Koff (1/s)
SPR	MSK-195	50	2.5 x 105	1.25 x 10-2
Competitor A	200	1.8 x 105	3.6 x 10-2	
ITC	MSK-195	65	N/A	N/A
Competitor A	220	N/A	N/A	

Signaling Pathway and Experimental Workflows

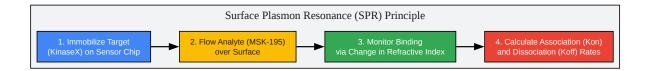
To visually conceptualize the mechanism of action and the experimental processes, the following diagrams are provided.











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